molecular formula C10H18O4 B079185 2,5-Diacetoxyhexane CAS No. 10299-35-1

2,5-Diacetoxyhexane

Cat. No.: B079185
CAS No.: 10299-35-1
M. Wt: 202.25 g/mol
InChI Key: UNAGYNUYXVBAEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diacetoxyhexane can be synthesized through the esterification of hexane-2,5-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the diol to the diacetate .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diacetoxyhexane undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: Hexane-2,5-diol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Hexane-2,5-diol.

Mechanism of Action

The mechanism of action of 2,5-diacetoxyhexane primarily involves its hydrolysis to hexane-2,5-diol and acetic acid. This hydrolysis can occur enzymatically in biological systems or chemically in laboratory settings. The resulting hexane-2,5-diol can further participate in various metabolic pathways, while acetic acid is a common metabolic intermediate .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its ability to undergo hydrolysis and transesterification makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-acetyloxyhexan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-7(13-9(3)11)5-6-8(2)14-10(4)12/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAGYNUYXVBAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291898
Record name 2,5-Diacetoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10299-35-1
Record name 10299-35-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diacetoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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